molecular formula C23H18N6O5 B2656718 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922061-02-7

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2656718
CAS No.: 922061-02-7
M. Wt: 458.434
InChI Key: AOIHAKOKEMLKHL-UHFFFAOYSA-N
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Description

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18N6O5 and its molecular weight is 458.434. The purity is usually 95%.
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Biological Activity

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, a complex organic compound, is part of a class known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that influence its biological activity. The molecular formula is C23H22N6O6C_{23}H_{22}N_{6}O_{6}, with a molecular weight of approximately 478.5 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core is significant, as this scaffold has been associated with various therapeutic effects.

Structural Formula

N 2 5 3 nitrobenzyl 4 oxo 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl benzofuran 2 carboxamide\text{N 2 5 3 nitrobenzyl 4 oxo 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl benzofuran 2 carboxamide}

Anticancer Activity

Recent studies have indicated that compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, research has demonstrated that derivatives of this structure can inhibit the growth of various cancer cell lines, including lung and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated several derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results showed that compounds with specific substitutions at the N(2) position exhibited significant cytotoxicity while maintaining acceptable selectivity ratios:

CompoundCell LineIC50 (µM)Mechanism
AMDA-MB-23115Apoptosis induction
BA54920Cell cycle arrest
CHepG210Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies using RAW264.7 macrophage cells demonstrated that certain derivatives could significantly reduce nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.

Experimental Findings

The following table summarizes the impact on NO production:

CompoundConcentration (µg/mL)NO Production (µM)
A015
A205
B014
B202

These findings suggest that modifications to the compound can enhance its anti-inflammatory properties while minimizing cytotoxicity.

Mechanistic Insights

The biological activities of this compound are believed to involve multiple pathways:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Inflammatory Mediators : The compound may alter the expression levels of pro-inflammatory cytokines.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through various signaling pathways.

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O5/c30-22(20-11-16-5-1-2-7-19(16)34-20)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-6-17(10-15)29(32)33/h1-7,10-12,14H,8-9,13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIHAKOKEMLKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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